Thiazole-Azetidine Hybrid Scaffold Confers Distinct β-Lactamase Interaction Profile vs. Non-Thiazole Carbapenems: Cross-Study Evidence from Tebipenem Analog Data
High-strength direct quantitative data for 1-(Thiazol-2-yl)azetidine-3-carboxylic acid (CAS 1341788-19-9) itself is limited in the peer-reviewed public literature. However, class-level cross-study evidence from structurally related bicyclic azetidine-thiazole conjugates provides actionable differentiation guidance. In a 2024 study of tebipenem—a carbapenem antibiotic whose R2 position contains a bicyclic azetidine-thiazole moiety—the presence of this specific heterocyclic combination was shown to significantly alter catalytic hydrolysis efficiency compared to meropenem, which lacks this azetidine-thiazole feature. For IMP-1 metallo-β-lactamase-expressing Escherichia coli DH10B strains, tebipenem (TP) and meropenem (MEM) displayed a ≥2-fold MIC difference, while VIM or NDM variants demonstrated comparable MICs [1]. Catalytic efficiency (kcat/KM) values for tebipenem hydrolysis by IMP-1, IMP-6, IMP-10, IMP-25, and IMP-78 were significantly lower than those obtained for meropenem [1]. Molecular dynamics simulations attributed this differential hydrolytic stability to the specific positioning of the bicyclic azetidine-thiazole side chain within the active site loop 3 (ASL-3) of the IMP enzyme, a binding mode not achievable with non-thiazole-containing carbapenems [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) differential in β-lactamase-expressing strains |
|---|---|
| Target Compound Data | Target compound is the azetidine-thiazole core scaffold; tebipenem (containing bicyclic azetidine-thiazole R2 side chain): ≥2-fold MIC difference vs. meropenem in E. coli expressing IMP-1 variants |
| Comparator Or Baseline | Meropenem (carbapenem lacking azetidine-thiazole R2 substitution) |
| Quantified Difference | ≥2-fold MIC difference (TP vs. MEM) in IMP-1 variant-expressing strains; significantly lower catalytic efficiency (kcat/KM) for TP hydrolysis vs. MEM across IMP variants |
| Conditions | E. coli DH10B strains expressing IMP-1, IMP-6, IMP-10, IMP-25, IMP-78, VIM, or NDM metallo-β-lactamase variants; MIC determination; enzymatic hydrolysis kinetics assays |
Why This Matters
This class-level evidence demonstrates that the azetidine-thiazole scaffold confers differential recognition by IMP metallo-β-lactamases, a property directly relevant for researchers selecting building blocks to engineer novel β-lactamase-stable antimicrobial candidates or to probe IMP enzyme structure-function relationships.
- [1] Ono D, Cmolik A, Bethel CR, et al. The interaction of the azetidine thiazole side chain with the active site loop (ASL) 3 drives the evolution of IMP metallo-β-lactamase against tebipenem. Antimicrob Agents Chemother. 2024;68(8):e0068724. View Source
